2(1H)-Quinazolinone, 1-amino-4-methyl-
Description
1-Amino-4-methyl-2(1H)-quinazolinone is a substituted quinazolinone derivative characterized by a bicyclic aromatic structure comprising a benzene ring fused to a pyrimidin-2-one ring. The compound features an amino group at position 1 and a methyl group at position 4 (Figure 1). Quinazolinones are classified based on the position of the ketone group; 2(1H)-quinazolinones have the ketone at position 2, distinguishing them from 4(3H)-quinazolinones and 2,4-diones . This structural framework confers diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties, as observed in related derivatives .
Properties
CAS No. |
55271-21-1 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-amino-4-methylquinazolin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-6-7-4-2-3-5-8(7)12(10)9(13)11-6/h2-5H,10H2,1H3 |
InChI Key |
AUYITBQKMVZTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C2=CC=CC=C12)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 1-amino-4-methyl- typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 4-methyl-2-aminobenzamide with formic acid under reflux conditions. This reaction leads to the formation of the quinazolinone ring system.
Industrial Production Methods
Industrial production of 2(1H)-Quinazolinone, 1-amino-4-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone, 1-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.
Scientific Research Applications
2(1H)-Quinazolinone, 1-amino-4-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone, 1-amino-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Anti-Inflammatory and Analgesic Activity
- Proquazone, a 1-isopropyl-7-methyl-2(1H)-quinazolinone, is a marketed analgesic. Its activity is attributed to the isopropyl group enhancing lipophilicity and membrane permeability .
Antimicrobial Activity
- 4-Hydroxyquinolin-2(1H)-ones with methyl substituents show potent antimicrobial activity, suggesting that the methyl group in 1-amino-4-methyl-2(1H)-quinazolinone could similarly enhance membrane penetration .
Comparison with Structural Analogues
Comparison with 4(3H)-Quinazolinones
Comparison with Other 2(1H)-Quinazolinones
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-amino-4-methyl-2(1H)-quinazolinone derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, acetic anhydride and reflux are used for acetylation, followed by ammonia treatment to yield the quinazolinone core . Modifications at the 1-amino and 4-methyl positions require careful stoichiometric control (e.g., 1:1 molar ratios for aldehyde coupling) and reflux durations (26–72 hours) to optimize yields (e.g., 74–85%) . TLC monitoring (n-hexane:ethyl acetate, 1:2) is critical for tracking reaction progress .
Q. How do structural modifications at the 2- and 4-positions influence the compound’s physicochemical properties?
- Methodological Answer : Substituents at the 2-position (e.g., aryl groups) and 4-methyl group alter solubility, logP, and hydrogen-bonding capacity. Computational tools like XlogP (hydrophobicity) and topological polar surface area (TPSA) predict bioavailability. For instance, methyl groups increase hydrophobicity (XlogP ~1.2), while amino groups enhance polarity (TPSA ~38.8 Ų) . Experimental validation via ¹H/¹³C NMR and EI-MS confirms structural integrity .
Q. What spectroscopic techniques are essential for characterizing 1-amino-4-methyl-2(1H)-quinazolinone derivatives?
- Methodological Answer : Key techniques include:
- ¹H NMR : Identifies proton environments (e.g., NH signals at δ 11.83 ppm for the quinazolinone ring) .
- EI-MS : Confirms molecular ion peaks (e.g., m/z 375.47 [M⁺] for naphthalene-substituted derivatives) .
- Elemental Analysis : Validates purity (e.g., C, H, N within 0.2% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 1-amino-4-methyl-2(1H)-quinazolinone derivatives with enhanced anticancer activity?
- Methodological Answer : SAR analysis reveals that electron-withdrawing groups (e.g., chloro, nitro) at the 6-position enhance cytotoxicity by interfering with DNA replication. For example, 6-chloro derivatives exhibit IC₅₀ values <10 µM in MCF-7 cells . Computational docking (e.g., AutoDock Vina) identifies binding interactions with Topoisomerase II, validated via in vitro enzyme inhibition assays .
Q. What strategies resolve contradictory biological activity data across studies for quinazolinone derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Harmonize protocols by:
- Using standardized cell lines (e.g., NCI-60 panel).
- Validating purity via HPLC (>95%) .
- Replicating dose-response curves (3–5 independent experiments) .
Q. How can reaction mechanisms for electrophilic substitution at the 3-position be elucidated?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N) and kinetic studies identify intermediates. For example, Mannich reactions with formaldehyde and primary amines proceed via iminium ion formation, confirmed by LC-MS trapping experiments . DFT calculations (e.g., Gaussian 16) model transition states and activation energies .
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy of 1-amino-4-methyl-2(1H)-quinazolinone derivatives?
- Methodological Answer : Rodent models (e.g., carrageenan-induced paw edema in rats) measure COX-2 inhibition. Dosing regimens (10–50 mg/kg, oral) are optimized via pharmacokinetic studies (t₁/₂, Cmax). Histopathology and cytokine profiling (ELISA) assess tissue specificity and safety .
Data Analysis and Experimental Design
Q. How do solvent polarity and catalyst choice affect yields in Schiff base formation with 1-amino-4-methyl-2(1H)-quinazolinone?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while Lewis acids (e.g., ZnCl₂) accelerate imine formation. Yields increase from 31% to 85% when switching from 2-naphthaldehyde (72 hours) to 1-naphthaldehyde (26 hours) under reflux .
Q. What computational tools predict metabolic stability of 1-amino-4-methyl-2(1H)-quinazolinone derivatives?
- Methodological Answer : Use QikProp (Schrödinger) for ADME profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
